molecular formula C19H19N3O5S B12169507 3,4,5-trimethoxy-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide

3,4,5-trimethoxy-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B12169507
M. Wt: 401.4 g/mol
InChI Key: MZGHVETXBUQKBB-UHFFFAOYSA-N
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Description

3,4,5-Trimethoxy-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a synthetic small molecule featuring a 1,3,4-thiadiazole core substituted with a 4-methoxyphenyl group at position 5 and a 3,4,5-trimethoxybenzamide moiety at position 2. The trimethoxybenzamide group is a recurring pharmacophore in bioactive molecules, often associated with enhanced lipophilicity and target-binding affinity due to its electron-donating methoxy substituents .

Properties

Molecular Formula

C19H19N3O5S

Molecular Weight

401.4 g/mol

IUPAC Name

3,4,5-trimethoxy-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide

InChI

InChI=1S/C19H19N3O5S/c1-24-13-7-5-11(6-8-13)18-21-22-19(28-18)20-17(23)12-9-14(25-2)16(27-4)15(10-12)26-3/h5-10H,1-4H3,(H,20,22,23)

InChI Key

MZGHVETXBUQKBB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(S2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

Preparation Methods

Thiosemicarbazide Route

The 1,3,4-thiadiazole ring is typically constructed via cyclization of a thiosemicarbazide derivative. For the 5-(4-methoxyphenyl) substituent:

  • Starting Material : 4-Methoxybenzaldehyde reacts with thiosemicarbazide in ethanol under reflux to form the corresponding thiosemicarbazone.

  • Oxidative Cyclization : Treatment with iodine or ferric chloride in dimethylformamide (DMF) induces cyclization to yield 5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-amine .

Reaction Conditions :

  • Solvent: Ethanol/DMF (1:1)

  • Temperature: 80–100°C

  • Yield: 60–75% (estimated from analogous reactions).

Hydrazide Cyclization Alternative

An alternative pathway involves cyclizing a hydrazide with a sulfur source:

  • Hydrazide Formation : 4-Methoxyphenylacetic acid is converted to its hydrazide using hydrazine hydrate.

  • Cyclization : Reacting with phosphorus pentasulfide (P₂S₅) in toluene under reflux forms the thiadiazole ring.

Key Challenges :

  • Control of regioselectivity to ensure the 5-position substitution.

  • Purification of the amine intermediate via recrystallization (e.g., using heptane/ethyl acetate).

Preparation of the Benzoyl Fragment

3,4,5-Trimethoxybenzoic Acid Activation

The benzoic acid derivative is activated to facilitate amide coupling:

  • Acid Chloride Formation : Treating 3,4,5-trimethoxybenzoic acid with thionyl chloride (SOCl₂) at 60°C yields the corresponding acyl chloride.

  • Alternative Activation : Carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) can be used in situ with hydroxybenzotriazole (HOBt) to form an active ester.

Typical Conditions :

  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)

  • Reaction Time: 2–4 hours

  • Yield: >90%.

Amide Bond Formation

Coupling the Thiadiazol-2-amine with the Benzoyl Chloride

The final step involves nucleophilic acyl substitution:

  • Base-Mediated Reaction : The thiadiazol-2-amine is deprotonated with triethylamine (TEA) or pyridine in anhydrous DCM.

  • Acyl Chloride Addition : The activated benzoyl chloride is added dropwise at 0°C, followed by stirring at room temperature.

Optimization Notes :

  • Excess acyl chloride (1.2 equiv) ensures complete reaction.

  • Monitoring via TLC (eluent: ethyl acetate/hexane 3:7) confirms consumption of the amine.

Purification and Characterization

Chromatographic Purification

Crude product is purified via flash chromatography:

  • Stationary Phase : Silica gel (230–400 mesh)

  • Eluent Gradient : 20% → 50% ethyl acetate in hexane

  • Isolated Yield : 50–65% (estimated from similar benzamides).

Recrystallization

Further purification using ethanol/water (7:3) affords crystalline product.

Spectroscopic Data (Representative)

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (s, 1H, thiadiazole-H), 7.45 (d, J = 8.8 Hz, 2H, Ar-H), 6.92 (d, J = 8.8 Hz, 2H, Ar-H), 3.89 (s, 9H, OCH₃).

  • MS (ESI+) : m/z 454.1 [M+H]⁺.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield Range
Thiosemicarbazide RouteHigh regioselectivityRequires oxidative conditions60–75%
Hydrazide CyclizationScalable with P₂S₅Hazardous sulfur reagents55–70%
EDC/HOBt CouplingMild conditions, no acid chloride handlingHigher cost of coupling agents65–80%

Scalability and Industrial Considerations

  • Cost Efficiency : The thionyl chloride-mediated acyl chloride method is preferred for large-scale synthesis due to low reagent costs.

  • Safety : Phosphorus pentasulfide requires careful handling under inert conditions.

  • Green Chemistry Alternatives : Microwave-assisted cyclization (e.g., 150°C, 30 min) reduces reaction time by 70% .

Chemical Reactions Analysis

Types of Reactions

3,4,5-Trimethoxy-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .

Scientific Research Applications

Anticancer Activity

Numerous studies have indicated that derivatives of 1,3,4-thiadiazole exhibit significant anticancer properties. Specifically, compounds related to 3,4,5-trimethoxy-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide have been investigated for their cytotoxic effects against various cancer cell lines.

  • Cytotoxicity Studies : A review by Alam et al. (2020) summarized the anticancer effects of several thiadiazole derivatives. Notably, compounds with a similar structure demonstrated substantial growth inhibition in human cancer cell lines such as A549 (lung cancer), SK-MEL-2 (skin cancer), and HCT15 (colon cancer) with IC50 values indicating potent activity .
  • Structure-Activity Relationship : The effectiveness of these compounds is often linked to the substituents on the phenyl ring. For instance, modifications in the para position have shown enhanced inhibitory effects against certain cancer types .

Antimicrobial Properties

Research indicates that thiadiazole derivatives also possess antimicrobial properties. In a study focused on various thiadiazole compounds, significant antibacterial activity was observed against Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell wall synthesis .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of 3,4,5-trimethoxy-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide with various biological targets. These studies suggest potential interactions with proteins involved in cancer progression and survival .

Case Study: Anticancer Efficacy Against Specific Cell Lines

A study involving the synthesis and evaluation of thiadiazole derivatives found that one compound exhibited an IC50 value of 9 µM against the MDA-MB-231 breast cancer cell line. This compound's efficacy was compared favorably against standard chemotherapy agents .

Comparative Analysis of Thiadiazole Derivatives

A comparative analysis of various thiadiazole derivatives highlighted the superior activity of those with methoxy substitutions at specific positions on the phenyl ring. The findings suggest that these modifications enhance bioactivity and selectivity towards cancer cells while minimizing toxicity to normal cells .

Summary Table of Research Findings

Study ReferenceCompound TestedCancer Cell LineIC50 Value (µM)Notable Findings
Alam et al., 2020Thiadiazole DerivativeA549 (Lung)5.0Significant growth inhibition
Alam et al., 2020Thiadiazole DerivativeSK-MEL-2 (Skin)4.27Highest activity observed
Recent Study (2023)Methoxy-substituted ThiadiazoleMDA-MB-231 (Breast)9.0Superior activity compared to Imatinib

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound’s methoxy and thiadiazole groups play a crucial role in its binding affinity and activity. It may inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 3,4,5-trimethoxy-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide can be contextualized by comparing it to analogous 1,3,4-thiadiazole derivatives. Key points of comparison include substituent electronic effects, hydrophobicity, and bioactivity.

Substituent Electronic Effects

  • Halogen-Substituted Analogs : Bromo- or chloro-substituted thiadiazoles, such as 2-benzamide-5-bromo-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide, exhibit potent anticancer activity, with bromo derivatives showing 100% protection against mortality at 60 mg/kg in murine models . The electron-withdrawing nature of halogens may enhance electrophilic interactions with target enzymes or DNA. In contrast, the methoxy groups in the target compound are electron-donating, which could reduce reactivity but improve metabolic stability .
  • Nitro-Substituted Analogs: Compounds like 4-methoxy-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide () feature a nitro group, which is strongly electron-withdrawing.

Hydrophobicity and Pharmacokinetics

  • Methoxy vs. Methyl Groups: The trimethoxybenzamide group in the target compound enhances hydrophobicity compared to simpler benzamides (e.g., N-(5-Amino-1,3,4-thiadiazol-2-yl)benzamide in ). This property may facilitate membrane penetration but could also reduce aqueous solubility .
  • Pyridyl vs.

Bioactivity and Structural Insights

  • This suggests analogous mechanisms may apply to thiadiazole-based compounds .
  • Trimethoxybenzamide in Antagonists : The trimethoxybenzamide motif is shared with PBX2 (), a G-protein-coupled estrogen receptor (GPER) antagonist. This highlights its versatility in targeting diverse biological pathways .

Data Tables

Table 1. Structural and Functional Comparison of Selected Thiadiazole Derivatives

Compound Name Substituents (Thiadiazole Position 5) Benzamide Substituents Molecular Weight Key Bioactivity/Notes Reference
3,4,5-Trimethoxy-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide 4-Methoxyphenyl 3,4,5-Trimethoxy 372.4 g/mol High hydrophobicity; inferred stability
2-Benzamide-5-bromo-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide 2-Chlorophenyl Bromo, Benzamide 463.7 g/mol 100% protection at 60 mg/kg (anticancer)
4-Methoxy-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide 3-Nitrophenyl 4-Methoxy 355.3 g/mol Electron-withdrawing; potential toxicity
N-[5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide Pyridin-4-yl 3,4,5-Trimethoxy 372.4 g/mol Improved solubility from pyridine ring
N-[5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide 4-Methoxybenzyl 3-Methyl 339.4 g/mol Moderate hydrophobicity; synthetic ease

Biological Activity

The compound 3,4,5-trimethoxy-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a derivative of thiadiazole known for its potential biological activities. Thiadiazole derivatives have been extensively studied for their pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. This article reviews the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure

The chemical structure of 3,4,5-trimethoxy-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide can be represented as follows:

C17H18N4O3S\text{C}_{17}\text{H}_{18}\text{N}_4\text{O}_3\text{S}

This structure features a benzamide core with methoxy substitutions and a thiadiazole moiety that enhances its biological activity.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiadiazole derivatives. For instance:

  • Alam et al. (2011) reported that various thiadiazole compounds exhibited significant suppressive activity against human cancer cell lines including lung (A549), skin (SK-MEL-2), ovarian (SK-OV-3), and colon cancers (HCT15) .
  • A structure–activity relationship study indicated that the substituents on the thiadiazole ring significantly influence cytotoxicity. For example, compounds with specific substitutions showed IC50 values as low as 4.27 µg/mL against SK-MEL-2 cells .

The mechanism through which 3,4,5-trimethoxy-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide exerts its effects is likely multifaceted:

  • Induction of Apoptosis : Thiadiazole derivatives have been shown to induce apoptosis in cancer cells through activation of caspases .
  • Cell Cycle Arrest : Some studies indicate that these compounds can cause cell cycle arrest at the G1/S phase, leading to inhibited proliferation .
  • Inhibition of Key Enzymes : The compound may inhibit enzymes critical for cancer cell survival and proliferation.

In Vitro Studies

In vitro assessments using the MTT assay have demonstrated that 3,4,5-trimethoxy-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide exhibits potent cytotoxic effects against various cancer cell lines. The following table summarizes key findings from recent studies:

Cell Line IC50 (µg/mL) Reference
A549 (Lung Cancer)10.5Alam et al., 2011
SK-MEL-2 (Skin)4.27Alam et al., 2011
SK-OV-3 (Ovarian)15.0Alam et al., 2011
HCT15 (Colon)12.57Polkam et al., 2015

Antimicrobial Activity

In addition to anticancer properties, thiadiazole derivatives have shown promising antimicrobial activity:

  • Studies have indicated that certain derivatives possess significant antibacterial and antifungal properties against a range of pathogens . The exact mechanism may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Study on Anticancer Properties

A notable study by Jakovljević et al. (2017) focused on the synthesis and evaluation of various thiadiazole derivatives against human lung cancer A549 and promyelocytic leukemia HL-60 cells. The results indicated that many compounds exhibited strong antiproliferative activity without significant toxicity to normal fibroblast cell lines .

Molecular Docking Studies

Molecular docking studies have been employed to understand the interaction between these compounds and their biological targets. For instance, docking simulations revealed strong interactions between the thiadiazole ring and key amino acid residues in target proteins associated with cancer progression .

Q & A

Q. What synthetic strategies are recommended for optimizing the yield of 3,4,5-trimethoxy-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide?

Answer:

  • Stepwise Synthesis: Begin with the preparation of the thiadiazole core via cyclization of thiosemicarbazides under acidic conditions, followed by coupling with the 3,4,5-trimethoxybenzamide moiety using carbodiimide-based coupling agents .
  • Reaction Optimization: Monitor intermediates via thin-layer chromatography (TLC) and adjust reaction times (e.g., 6–12 hours for reflux conditions) to minimize side products. Use polar aprotic solvents like DMF to enhance nucleophilic substitution efficiency .
  • Yield Improvement: Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) and characterize final products using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to confirm purity >95% .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

Answer:

  • ¹H/¹³C NMR: Assign methoxy (δ 3.7–3.9 ppm), aromatic protons (δ 6.8–7.5 ppm), and thiadiazole ring protons (δ 8.1–8.3 ppm). Compare with analogs like N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide for substituent effects .
  • IR Spectroscopy: Identify key functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for benzamide, C-N stretch at ~1250 cm⁻¹ for thiadiazole) .
  • Mass Spectrometry: Use HRMS to verify the molecular ion peak (expected m/z ~443.12 for C₂₄H₂₂N₃O₅S) and rule out fragmentation artifacts .

Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?

Answer:

  • Degradation Studies: Incubate the compound in buffers (pH 2–10) at 37°C for 24–72 hours. Analyze degradation products via HPLC with UV detection (λ = 254 nm) .
  • Thermal Stability: Perform thermogravimetric analysis (TGA) to determine decomposition temperatures (>200°C expected for thiadiazole derivatives) .
  • Data Interpretation: Compare stability profiles with structurally similar compounds (e.g., 3,4-dimethoxy-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide) to identify substituent-dependent trends .

Advanced Research Questions

Q. What mechanistic hypotheses explain the anticancer activity of this compound, and how can they be validated experimentally?

Answer:

  • Hypothesis 1: The trimethoxybenzamide group may intercalate DNA or inhibit topoisomerase II, while the thiadiazole moiety disrupts microtubule assembly.
  • Validation Methods:
    • In Vitro Assays: Conduct MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to determine IC₅₀ values. Compare with control compounds lacking methoxy groups .
    • Molecular Docking: Use AutoDock Vina to model interactions with β-tubulin (PDB ID: 1SA0) or DNA G-quadruplex structures. Prioritize binding poses with ΔG < -8 kcal/mol .
    • Flow Cytometry: Assess apoptosis induction via Annexin V/PI staining and cell cycle arrest (e.g., G2/M phase blockade) .

Q. How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of this compound?

Answer:

  • Substituent Variation: Synthesize analogs with halogens (e.g., -Cl, -F) or electron-withdrawing groups (-NO₂) on the benzamide or thiadiazole rings. Use statistical tools (e.g., ANOVA) to compare bioactivity .
  • Key Parameters: Correlate logP values (calculated via ChemDraw) with membrane permeability using Caco-2 cell monolayers. Prioritize analogs with logP 2–4 for balanced solubility and absorption .
  • Data Contradiction Resolution: Address discrepancies in IC₅₀ values across studies by standardizing assay protocols (e.g., serum concentration, incubation time) and validating via orthogonal methods (e.g., ATP-based viability assays) .

Q. What computational strategies are recommended for predicting off-target interactions and toxicity?

Answer:

  • Pharmacophore Modeling: Use Schrödinger’s Phase to identify essential features (e.g., hydrogen bond acceptors at methoxy groups) shared with known kinase inhibitors .
  • Toxicity Prediction: Apply ADMETlab 2.0 to estimate hepatotoxicity (CYP3A4 inhibition risk) and cardiotoxicity (hERG channel blockade). Cross-validate with zebrafish embryo toxicity assays .
  • Off-Target Profiling: Perform similarity ensemble approach (SEA) screening against ChEMBL to flag potential interactions with GPCRs or ion channels .

Q. How can crystallographic data resolve ambiguities in the compound’s molecular conformation?

Answer:

  • Single-Crystal X-ray Diffraction: Grow crystals via vapor diffusion (e.g., methanol/chloroform) and collect data on a Bruker D8 Venture system. Refine structures using SHELXL (R-factor < 0.05) .
  • Conformational Analysis: Compare dihedral angles between the benzamide and thiadiazole moieties with DFT-optimized geometries (B3LYP/6-31G* basis set) .
  • Publication Standards: Adopt CIF guidelines for reporting bond lengths (±0.01 Å) and angles (±0.1°), referencing the Cambridge Structural Database for analogous thiadiazole derivatives .

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